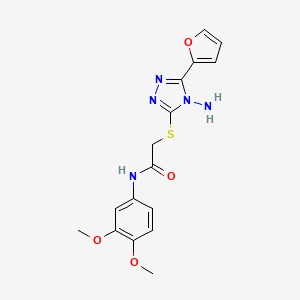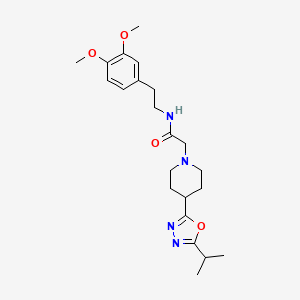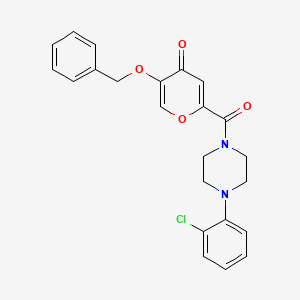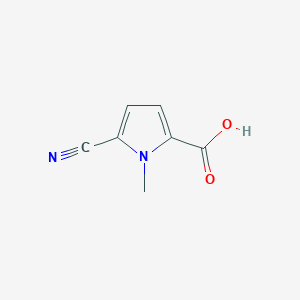
3-Phenylpiperidin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpiperidin-4-amine dihydrochloride, also known as N-phenylpiperidin-4-amine dihydrochloride, is a chemical compound with the molecular formula C11H16N2.2ClH . It is primarily used as an analytical reference standard in scientific research. It is a crystalline solid and is typically stored at room temperature .
Molecular Structure Analysis
The molecular weight of 3-Phenylpiperidin-4-amine dihydrochloride is 249.18 . The InChI code is 1S/C11H16N2.2ClH/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9;;/h1-5,10-11,13H,6-8,12H2;2*1H .Physical and Chemical Properties Analysis
3-Phenylpiperidin-4-amine dihydrochloride is a powder and is stored at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
3-Phenylpiperidin-4-amine;dihydrochloride has been studied for its potential anti-inflammatory properties. Hicks et al. (1979) described the synthesis of various amines based on the phenylpiperidine nucleus, noting activities comparable to phenylbutazone, a known anti-inflammatory drug, in some of the synthesized amines (Hicks, Smith, Williamson, & Day, 1979).
Synthesis Techniques
Fujita, Fujii, and Yamaguchi (2004) developed an efficient method for the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex, which is relevant for synthesizing compounds like this compound. This method allows for the synthesis of various cyclic amines with only water as a byproduct (Fujita, Fujii, & Yamaguchi, 2004).
Potential Therapeutic Activity
Berdel et al. (1987) investigated a lipoidal amine closely related to this compound for therapeutic activity in rodent tumors and human non-seminomatous germ cell tumors. However, the compound showed no therapeutic efficacy in these models (Berdel et al., 1987).
Electrochemical Applications
Krishnan, Raghupathy, and Udupa (1978) described a method for the preparation of primary amines, including derivatives of this compound, using electroreduction. This technique is beneficial for synthesizing amines for various applications (Krishnan, Raghupathy, & Udupa, 1978).
Research on Stereochemistry and Synthesis
Schramm and Christoffers (2009) worked on the synthesis and resolution of cis-4-amino-1-benzyl-3-phenylpiperidine, a compound similar to this compound. They determined the absolute configuration of one enantiomer, contributing to stereochemical understanding of these compounds (Schramm & Christoffers, 2009).
Safety and Hazards
The safety information for 3-Phenylpiperidin-4-amine dihydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-phenylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9;;/h1-5,10-11,13H,6-8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUIIWTXJPSJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2596543.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide](/img/structure/B2596545.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596548.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2596549.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2596551.png)
![Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2596552.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2596553.png)



